6-Aminoquinolin

Übersicht

Beschreibung

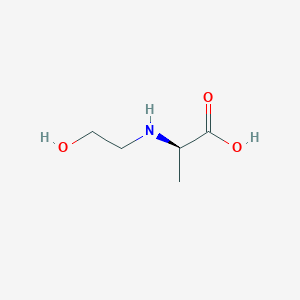

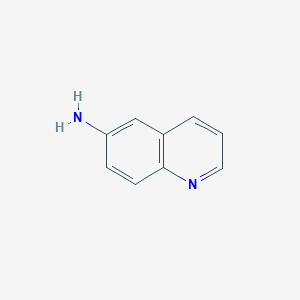

6-Aminoquinoline is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal and organic chemistry. 6-Aminoquinoline, in particular, has been extensively studied for its chemical reactivity, thermal stability, electron transfer, and emission capacities. These properties make it a valuable compound in various fields, including optoelectronics and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

6-Aminoquinoline has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: It serves as a fluorescent probe for studying biological systems and as a precursor for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential as an antimalarial agent and as a component in drug development for various diseases.

Industry: It is used in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to its electron transfer and emission properties

Wirkmechanismus

Target of Action

6-Aminoquinoline, like other quinoline derivatives, primarily targets the parasite responsible for malaria. Specifically, it inhibits heme polymerase activity within the parasite. This inhibition leads to the accumulation of free heme, which is toxic to the parasite. The drug binds to this free heme, preventing its conversion into a less toxic form .

Biochemische Analyse

Biochemical Properties

A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-Aminoquinoline . The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-Aminoquinoline were explored .

Cellular Effects

6-Aminoquinoline exhibits fungicidal activity against C. albicans

Molecular Mechanism

The lowest excited state of 6-Aminoquinoline is possibly the π to π* charge-transfer (CT) state . The natural bonding orbital (NBO) study points out that ICT plays a significant role in stabilizing the molecular system .

Temporal Effects in Laboratory Settings

The absorption and emission spectra of 6-Aminoquinoline in solvents have been estimated by TD-DFT coupled with the PCM model and correlated with the available experimental results . On increasing the solvent polarity, both the emission and absorption maxima showed a bathochromic shift .

Metabolic Pathways

The metabolism of 8-aminoquinoline, a related compound, has been linked to CYP-mediated metabolism

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoquinoline can be achieved through several methods. One common method involves the reduction of 6-nitroquinoline using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. Another method involves the catalytic hydrogenation of 6-nitroquinoline using palladium on carbon as a catalyst .

Industrial Production Methods: In industrial settings, the production of 6-Aminoquinoline often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Aminoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: The nitro group in 6-nitroquinoline can be reduced to form 6-Aminoquinoline.

Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Iron powder or catalytic hydrogenation with palladium on carbon.

Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: 6-Aminoquinoline.

Substitution: Halogenated or nitrated quinoline derivatives.

Vergleich Mit ähnlichen Verbindungen

Chloroquine: Another 4-aminoquinoline derivative used as an antimalarial agent.

Amodiaquine: Similar in structure and activity to chloroquine, used for treating malaria.

Primaquine: An 8-aminoquinoline used for treating and preventing malaria

Comparison: 6-Aminoquinoline is unique due to its specific chemical reactivity and thermal stability, which make it suitable for a broader range of applications beyond antimalarial activity. Unlike chloroquine and amodiaquine, which are primarily used in medicine, 6-Aminoquinoline finds applications in optoelectronics and as a fluorescent probe in biological research .

Eigenschaften

IUPAC Name |

quinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSRSRITMWVIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

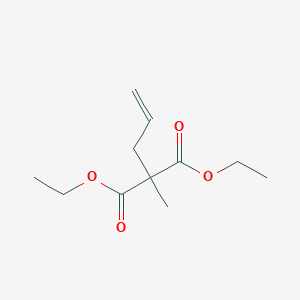

C1=CC2=C(C=CC(=C2)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206725 | |

| Record name | 6-Aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

580-15-4 | |

| Record name | 6-Aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-AMINOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Aminoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN7T264NL4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-aminoquinoline?

A1: The molecular formula of 6-aminoquinoline is C9H8N2, and its molecular weight is 144.17 g/mol.

Q2: Are there any spectroscopic data available for 6-aminoquinoline?

A2: Yes, several studies report spectroscopic data for 6-aminoquinoline. For instance, one study employed UV/vis and fluorescence spectroscopy to determine the photophysical properties of novel 6-aminoquinoline-modified cyclotriphosphazene derivatives. [] Another study used 1H NMR and ESI-MS to confirm the structure of 6-aminoquinoline synthesized from 4-nitroaniline and glycerol. [] Additionally, UV, visible, and IR spectral data were used to study the relationship between light fastness and electronic spectra of azo dyes containing 6-aminoquinoline. []

Q3: How is 6-aminoquinoline utilized in analytical chemistry?

A3: 6-Aminoquinoline is a valuable tool in analytical chemistry, particularly for derivatizing amino acids and other analytes. For example, a highly reactive derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, was synthesized for amino acid analysis using reversed-phase HPLC. [] This reagent forms stable urea derivatives with amino acids, allowing for their sensitive detection and quantification. Additionally, a 6-aminoquinoline carbamate reagent immobilized on a styrene-divinylbenzene copolymer was developed for analyzing amino acids and peptides. [] This polymeric reagent offers high derivatization efficiency and reproducibility, making it suitable for analyzing various biological samples.

Q4: Can 6-aminoquinoline be used to determine carbohydrate content?

A4: Yes, 6-aminoquinoline can be used to determine the content of specific carbohydrates. For example, a method utilizing capillary electrophoresis (CE) and capillary electrochromatography (CEC) was developed to quantify chitin and glucan in fungal samples. [] This method involves enzymatic hydrolysis of chitin and glucan into their respective monomers, N-acetylglucosamine and glucose, followed by derivatization with 6-aminoquinoline. The 6-aminoquinoline derivatives are then separated and detected by CE and CEC, enabling the determination of chitin and glucan content.

Q5: How do structural modifications of 6-aminoquinoline affect its antimalarial activity?

A5: Numerous studies have investigated the impact of structural modifications on the antimalarial activity of 6-aminoquinoline derivatives. For instance, researchers explored the effect of increased lipophilicity by synthesizing 23 derivatives of 6-(4-diethylamino-1-methylbutylamino)-5,8-dimethoxyquinoline. [] While the derivatives showed activity against Plasmodium vinckei in mice, none surpassed the efficacy of the parent compound. Further research on 2-, 3-, and 4-alkyl-, aryl-, and arylalkyl derivatives demonstrated that bulky hydrogenated derivatives exhibited comparable activity to their flat counterparts, suggesting that a planar structure is not crucial for the activity of 6-aminoquinolines. [] These findings provide valuable insights for developing more potent and selective antimalarial agents based on the 6-aminoquinoline scaffold.

Q6: Has 6-aminoquinoline been explored for applications beyond antimalarial drugs?

A7: Yes, 6-aminoquinoline derivatives have been investigated for other therapeutic applications. One study explored their potential as cognition enhancers by synthesizing a series of substituted 6-amino- and 8-aminoquinoline derivatives and evaluating their ability to prevent memory decline in the elevated plus maze test. [] The researchers also examined the inhibitory effect of these compounds on acetylcholinesterase activity in mouse brain. Interestingly, the 6-aminoquinoline derivative 6-(4-pyridyl)methylaminoquinoline oxalate exhibited promising results, showing significant memory retention in the behavioral test and potent acetylcholinesterase inhibition. [] This study highlights the potential of 6-aminoquinoline derivatives for developing novel therapeutics targeting cognitive disorders.

Q7: Have computational methods been used to study 6-aminoquinoline?

A8: Yes, computational chemistry and modeling tools have been used to study 6-aminoquinoline and its derivatives. In one study, researchers investigated the fluorescence sensing properties of two positional isomers, 4-methyl-2-((quinolin-6-ylimino)methyl)phenol (6-QMP) and 4-methyl-2-((quinolin-2-ylimino)methyl)phenol (2-QMP), for detecting Al3+ and Zn2+ ions. [] They performed theoretical calculations to understand the spectral transitions of these probes and their complexes with aluminum and zinc. These calculations helped elucidate the mechanism behind the observed fluorescence enhancement upon metal ion binding, providing insights for designing improved fluorescent probes based on the quinoline scaffold.

Q8: Can you provide an example where molecular modeling guided the design of 6-aminoquinoline derivatives?

A9: Yes, molecular modeling played a key role in designing selective inhibitors of tumor progression loci-2 (Tpl2) kinase. Initial 4-anilino-6-aminoquinoline-3-carbonitrile leads displayed poor selectivity for Tpl2 over epidermal growth factor receptor (EGFR) kinase. [] Using molecular modeling and crystallographic data of the EGFR kinase domain, researchers hypothesized that introducing substituents at the C-8 position of the 4-anilino-6-aminoquinoline-3-carbonitrile scaffold could reduce EGFR inhibition. [] This approach led to the identification of 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles with improved selectivity for Tpl2 kinase over EGFR kinase and potent inhibition of TNF-alpha release. [] This example highlights the power of combining molecular modeling with medicinal chemistry efforts to develop more selective and effective therapeutic agents.

Q9: Is there any information available on the toxicity of 6-aminoquinoline derivatives?

A10: While the provided research focuses mainly on the synthesis and evaluation of 6-aminoquinoline derivatives for antimalarial activity and other therapeutic applications, some studies briefly mention toxicity. For instance, one study comparing various antimalarial compounds noted that WR 225448, a 4-methyl-5-phenoxy-6-methoxy-8-aminoquinoline derivative, exhibited higher toxicity than primaquine in rats upon subacute (28-day) administration. [] This finding emphasizes the importance of thoroughly assessing the safety and toxicological profiles of novel 6-aminoquinoline derivatives before clinical use.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

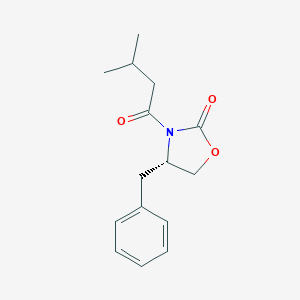

![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)

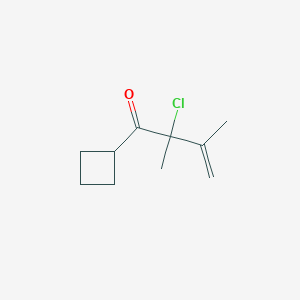

![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate](/img/structure/B144179.png)